molecular formula C29H29N3O5 B2885652 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide CAS No. 894558-34-0

2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2885652
CAS No.: 894558-34-0
M. Wt: 499.567
InChI Key: HZPGSULYURXSNL-UHFFFAOYSA-N
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Description

2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its dioxinoquinoline core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dioxinoquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxinoquinoline structure.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the dioxinoquinoline intermediate.

    Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: The compound shows promise as a therapeutic agent due to its potential anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biological pathways involved in inflammation and cancer. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with protein kinases and other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 8-(((3-(Dimethylamino)propyl)amino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7(6H)-one
  • 8-[(4-Methoxy-benzylamino)-methyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-g]quinolin-7-one

Uniqueness

Compared to similar compounds, 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both ethylphenyl and methoxyphenyl groups. These structural features contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5/c1-3-19-7-9-22(10-8-19)30-17-21-13-20-14-26-27(37-12-11-36-26)16-25(20)32(29(21)34)18-28(33)31-23-5-4-6-24(15-23)35-2/h4-10,13-16,30H,3,11-12,17-18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPGSULYURXSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC=C5)OC)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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